![molecular formula C12H15N3 B5463640 2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B5463640.png)
2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]aniline
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Description
“2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]aniline” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives can be synthesized through various methods. One common method is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . The specific synthesis process for “2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]aniline” is not mentioned in the retrieved papers.Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific molecular structure of “2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]aniline” is not provided in the retrieved papers.Chemical Reactions Analysis
Imidazole and its derivatives are known for their broad range of chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The specific chemical reactions involving “2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]aniline” are not mentioned in the retrieved papers.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 . The specific physical and chemical properties of “2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]aniline” are not provided in the retrieved papers.Mechanism of Action
The mechanism of action of imidazole derivatives can vary widely depending on their specific structures and applications. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mechanism of action for “2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]aniline” is not mentioned in the retrieved papers.
properties
IUPAC Name |
2-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-5-3-4-6-11(9)13-7-12-10(2)14-8-15-12/h3-6,8,13H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIHDXQMWDKHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=C(NC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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